molecular formula C21H27ClN6O2 B2730643 8-(4-butylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898428-02-9

8-(4-butylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2730643
CAS RN: 898428-02-9
M. Wt: 430.94
InChI Key: MDRIAVGUJJGLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-butylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as AG-024322, is a small molecule inhibitor of the cyclin-dependent kinase 2 (CDK2) enzyme. CDK2 plays a crucial role in cell cycle regulation and is a promising target for cancer therapy.

Scientific Research Applications

Psychotropic Activity

Studies have shown that derivatives of purine-2,6-dione exhibit potential psychotropic activity. For example, certain 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione compounds, which are mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands, demonstrated antidepressant-like effects in forced swim tests and anxiolytic-like activity in four-plate tests in mice (Chłoń-Rzepa et al., 2013).

Antidepressant and Anxiolytic-like Activity

Another study highlighted the antidepressant- and anxiolytic-like activities of 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives. These compounds showed a diversified 5-HT₁A receptor functional profile, with some compounds exhibiting effects similar or stronger than traditional antidepressants like imipramine (Partyka et al., 2015).

Structural Optimization for Receptor Affinity

Research has also focused on structural optimization to enhance receptor affinity. For instance, derivatives of 8-alkoxy-purine-2,6-dione and dihydro[1,3]oxazolo[2,3‐f]purinedione targeting serotonin and dopamine receptors were synthesized, indicating potential as antidepressants and/or antipsychotics (Chłoń-Rzepa et al., 2015).

Anticonvulsant Properties

Beyond psychotropic effects, certain derivatives also displayed anticonvulsant properties. N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione were synthesized and tested, revealing significant anticonvulsant activity in the maximum electroshock seizure test (Obniska et al., 2005).

properties

IUPAC Name

8-(4-butylpiperazin-1-yl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-3-4-9-26-10-12-27(13-11-26)20-23-18-17(19(29)24-21(30)25(18)2)28(20)14-15-5-7-16(22)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRIAVGUJJGLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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